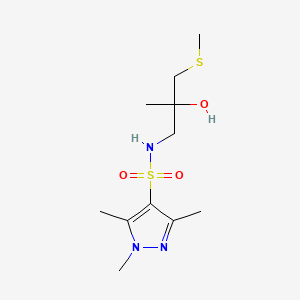

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

This sulfonamide derivative features a 1,3,5-trimethylpyrazole core substituted with a sulfonamide group and a branched hydroxy-methyl-methylthiopropyl chain. The hydroxy and methylthio groups may enhance solubility and modulate lipophilicity, critical for pharmacokinetics.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3S2/c1-8-10(9(2)14(4)13-8)19(16,17)12-6-11(3,15)7-18-5/h12,15H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQVOTAOCTUVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Hydroxy-Methylthio-Propyl Side Chain: This step involves the alkylation of the pyrazole sulfonamide with a suitable alkylating agent, such as 2-hydroxy-2-methyl-3-(methylthio)propyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The sulfonamide group can undergo reduction to form amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.

Substitution: NaH in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity due to its sulfonamide group, which is known to be present in many pharmacologically active molecules. It could potentially be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In materials science, the unique structural features of this compound could be utilized in the design of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Structural Analog: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

- Structure : Combines a pyrazole-pyridine hybrid core with a sulfonamide-carbamoyl linkage to a 4-chlorophenyl group .

- Synthesis : Prepared via reaction of 4-(4-butyl-3,5-dimethylpyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield) .

- Physical Properties : Melting point 138–142°C; IR bands at 1726 cm⁻¹ (C=O stretch) and 1164 cm⁻¹ (SO₂ symmetric stretch) .

- Key Differences: The absence of a hydroxy group in this analog reduces hydrophilicity compared to the target compound.

Functional Analog: 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives

Thiol-Containing Compounds (e.g., 3-(Methylthio)propan-1-ol)

- Structure : Simple thioethers with methylthio groups, as listed in .

- Role : Methylthio groups enhance lipophilicity and may act as metabolic precursors for disulfide bonds. In the target compound, the methylthio group likely stabilizes the propyl chain conformation, influencing binding pocket interactions.

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Table 2. Functional Group Impact on Bioactivity

| Group | Effect on Solubility | Effect on Lipophilicity | Potential Bioactivity |

|---|---|---|---|

| Sulfonamide (SO₂NH₂) | Increases hydrophilicity | Moderate logP | Enzyme inhibition |

| Hydroxy (-OH) | High hydrophilicity | Lowers logP | Hydrogen bonding |

| Methylthio (-SCH₃) | Moderate hydrophobicity | Increases logP | Conformational stability |

Research Findings and Gaps

- Synthesis : The target compound’s synthesis likely parallels methods in (isocyanate coupling) and (alkylation), but specific protocols are undocumented.

- Biological Data: No direct studies on the target compound were found. By analogy, sulfonamide-pyrazole hybrids exhibit anti-inflammatory and anticancer activities, suggesting plausible pathways for exploration .

- Thermal Stability : The analog in shows a melting point range of 138–142°C, implying that the target compound may exhibit similar stability if crystallinity is comparable.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

- Methodological Answer : Synthesis optimization requires precise control of:

- Temperature : Reactions often proceed at reflux (e.g., ethanol at 80°C) or room temperature, depending on the step .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while ethanol aids in purification .

- Catalysts : Triethylamine is commonly used to neutralize acidic byproducts and accelerate sulfonamide bond formation .

- Purification : Recrystallization or column chromatography followed by HPLC analysis ensures ≥95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies functional groups and confirms regiochemistry of pyrazole and sulfonamide moieties .

- HPLC : Quantifies purity and detects impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should reaction intermediates be monitored during multi-step synthesis?

- Methodological Answer :

- Use thin-layer chromatography (TLC) with UV visualization for real-time tracking.

- In-situ FTIR monitors functional group transformations (e.g., sulfonamide bond formation) .

- Isolate and characterize intermediates via NMR and MS before proceeding to subsequent steps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological or chemical systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron distribution to predict sites for nucleophilic/electrophilic attacks (e.g., sulfonamide sulfur or pyrazole nitrogen) .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions to hypothesize binding affinities with targets like cyclooxygenase or carbonic anhydrase .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., MIC for antimicrobial activity) to minimize variability .

- Purity Reassessment : Contradictions may arise from undetected impurities; re-analyze compounds via HPLC-MS .

- Structural Analog Comparison : Compare with analogs (e.g., trifluoromethyl vs. methylthio derivatives) to identify substituent-dependent activity trends .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., methylthio to hydroxyethyl) and test bioactivity .

- Biological Profiling : Screen derivatives against target panels (e.g., kinase inhibition, antimicrobial assays) .

- 3D-QSAR Modeling : Correlate structural features (e.g., steric bulk, hydrophobicity) with activity using CoMFA or CoMSIA .

Q. What challenges arise in multi-step synthesis, and how are they addressed?

- Methodological Answer :

- Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of RCH2Cl to pyrazole precursor) to minimize side reactions .

- Low Yield in Cyclization Steps : Use high-boiling solvents (e.g., DMF) and inert atmospheres to stabilize intermediates .

- Scale-Up Issues : Transition from batch to flow chemistry for exothermic reactions to improve control and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.